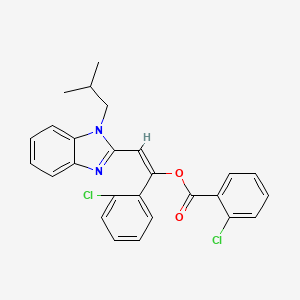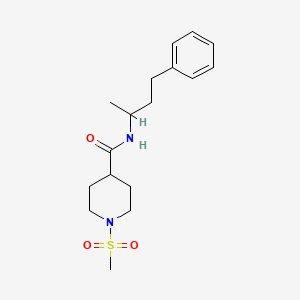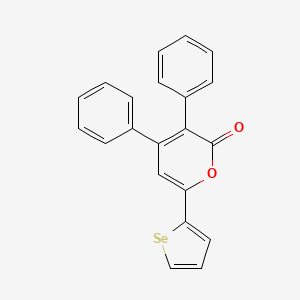
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate, also known as CIVCB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CIVCB is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities, including antiviral, antifungal, and anticancer effects. In
作用機序
The mechanism of action of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound can prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, as well as inhibit cell migration and invasion, which are key processes in cancer metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate for lab experiments is its potent anticancer effects, which make it a valuable tool for cancer research. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of future directions for research on 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate. One area of interest is the development of more water-soluble analogs of this compound, which would make it easier to use in experiments. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted cancer therapies. Finally, there is also potential for the use of this compound in combination with other anticancer agents to enhance their effectiveness.
合成法
The synthesis of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 1-isobutyl-1H-benzimidazole-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-chloroaniline to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer effects against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
特性
IUPAC Name |
[(E)-1-(2-chlorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-17(2)16-30-23-14-8-7-13-22(23)29-25(30)15-24(18-9-3-5-11-20(18)27)32-26(31)19-10-4-6-12-21(19)28/h3-15,17H,16H2,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYBFFTAPHDMS-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Cl)/OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5412979.png)

![N,N-dimethyl-7-(2,3,4-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413020.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-4-yl)nicotinamide](/img/structure/B5413026.png)
![4-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5413028.png)
![2-(butylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5413030.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5413039.png)
![4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5413040.png)
![2-cyclobutyl-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5413057.png)
![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)

![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)